molecular formula C11H12ClN3S B2626104 5-(4-chlorophenyl)-4-propyl-4H-1,2,4-triazole-3-thiol CAS No. 91090-20-9

5-(4-chlorophenyl)-4-propyl-4H-1,2,4-triazole-3-thiol

Cat. No.: B2626104
CAS No.: 91090-20-9
M. Wt: 253.75
InChI Key: OAEBWSLECZJOLN-UHFFFAOYSA-N
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Description

5-(4-Chlorophenyl)-4-propyl-4H-1,2,4-triazole-3-thiol is a chemical compound with the CAS Registry Number 91090-20-9 and a molecular weight of 253.75 g/mol. Its molecular formula is C 11 H 12 ClN 3 S . As a member of the 1,2,4-triazole family, this compound is part of a heterocyclic class known for its significant pharmacological potential. Scientific reviews highlight that triazole derivatives, as a broad category, are extensively researched for their diverse biological activities. These include promising anti-cancer and antiproliferative properties, as well as anti-inflammatory activity . The specific research applications and biological mechanisms of action for this propyl-substituted analog are areas of ongoing investigation in medicinal chemistry. This product is listed as a building block and advanced intermediate, indicating its primary use in chemical synthesis and drug discovery efforts . Researchers can source this compound from several global suppliers . Please note: This product is designated For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use .

Properties

IUPAC Name

3-(4-chlorophenyl)-4-propyl-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClN3S/c1-2-7-15-10(13-14-11(15)16)8-3-5-9(12)6-4-8/h3-6H,2,7H2,1H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAEBWSLECZJOLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=NNC1=S)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-chlorophenyl)-4-propyl-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chlorobenzoyl chloride with propylhydrazine to form the corresponding hydrazide. This intermediate is then cyclized with carbon disulfide and potassium hydroxide to yield the desired triazole-thiol compound.

Industrial Production Methods

Industrial production of 5-(4-chlorophenyl)-4-propyl-4H-1,2,4-triazole-3-thiol may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-(4-chlorophenyl)-4-propyl-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The chlorophenyl group can be reduced to form the corresponding phenyl derivative.

    Substitution: The triazole ring can undergo nucleophilic substitution reactions, where the thiol group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride can be employed as reducing agents.

    Substitution: Nucleophiles such as amines or alkoxides can be used in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Phenyl derivatives.

    Substitution: Various substituted triazole derivatives depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Properties

Triazole derivatives, including 5-(4-chlorophenyl)-4-propyl-4H-1,2,4-triazole-3-thiol, have shown promising antimicrobial activity. Research indicates that compounds with similar structures exhibit effectiveness against various bacterial strains and fungi. For instance:

  • Mechanism of Action : The antimicrobial action is primarily attributed to the inhibition of fungal cytochrome P450 enzymes, which are crucial for ergosterol synthesis in fungal cell membranes. This leads to increased membrane permeability and ultimately cell death .
  • Case Studies : In studies involving related triazole derivatives, compounds demonstrated significant activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, as well as Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa. The Minimum Inhibitory Concentration (MIC) values were reported in the range of 0.5–1 μM for some derivatives .

Antifungal Applications

The antifungal properties of triazole compounds are particularly notable. 5-(4-chlorophenyl)-4-propyl-4H-1,2,4-triazole-3-thiol has potential applications in treating fungal infections due to its structural characteristics:

  • Efficacy Against Fungi : Similar triazole derivatives have been synthesized and tested against fungi such as Candida albicans and Aspergillus niger. Results indicated that these compounds could effectively inhibit fungal growth, making them candidates for antifungal drug development .

Anticancer Potential

Emerging research highlights the anticancer properties of triazoles. The compound has been explored for its potential in cancer therapy:

  • Mechanisms : Triazoles may exhibit anticancer activity through various mechanisms, including the induction of apoptosis and inhibition of tumor growth factors. They can interfere with cell cycle progression and promote cancer cell death .
  • Research Findings : In vitro studies have shown that certain triazole derivatives possess cytotoxic effects against various cancer cell lines, indicating a need for further exploration into their mechanisms and efficacy in vivo .

Summary Table of Biological Activities

Activity Type Target Organisms/Cells Mechanism Reference
AntimicrobialStaphylococcus aureus, E. coli, Bacillus subtilisInhibition of cell membrane synthesis
AntifungalCandida albicans, Aspergillus nigerDisruption of ergosterol synthesis
AnticancerVarious cancer cell linesInduction of apoptosis

Mechanism of Action

The mechanism of action of 5-(4-chlorophenyl)-4-propyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The triazole ring and the thiol group play crucial roles in these interactions, contributing to the compound’s biological activity.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Triazole-Thiol Derivatives

Compound Name R4 (Position 4) R5 (Position 5) Key Biological Activity Reference
Yucasin H 4-Chlorophenyl YUCCA inhibition (IC50: ~3 µM)
5-(3,4,5-Trimethoxyphenyl) analog Phenyl 3,4,5-Trimethoxyphenyl Synthetic intermediate
5-(Pyrrol-2-yl) derivative 4-Chlorophenyl Pyrrol-2-yl Antifungal (ADME-prospective)
Compound 12 (CoV inhibitor) Cyclopentenylamino 4-Chlorophenyl hydrazinyl CoV helicase inhibition
5-(5-Methylthien-3-yl) derivative Propyl 5-Methylthien-3-yl Structural characterization
Antiradical triazole Phenyl 5-Methylpyrazol-3-yl DPPH scavenging (moderate)

Key Observations:

Enzyme Inhibition: Yucasin (R4 = H) inhibits YUCCA enzymes, critical for auxin biosynthesis, with an IC50 of ~3 µM . Compound 12 (R4 = cyclopentenylamino) demonstrates potent inhibition of coronavirus helicase, highlighting the role of bulky substituents in targeting viral proteins .

Antifungal Activity: Derivatives with pyrrole or chlorophenyl groups (e.g., 4-(4-chlorophenyl)-5-(pyrrol-2-yl)-1,2,4-triazole-3-thiol) show promise in molecular docking studies against fungal lanosterol-14α-demethylase, with binding energies comparable to ketoconazole (-7.7 to -8.8 kcal/mol) .

Methylthienyl substituents () may enhance metabolic stability but require further validation.

Biological Activity

5-(4-chlorophenyl)-4-propyl-4H-1,2,4-triazole-3-thiol is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by relevant case studies and research findings.

The synthesis of 5-(4-chlorophenyl)-4-propyl-4H-1,2,4-triazole-3-thiol involves several steps, including the cyclization of appropriate precursors. A typical method may include the reaction of 4-chlorobenzyl chloride with propylhydrazine followed by cyclization with thiourea under acidic conditions. The resulting compound features a triazole ring and a thiol group, which are crucial for its biological activity .

Chemical Structure

  • Molecular Formula : C₈H₆ClN₃S
  • CAS Number : 26028-65-9

Biological Activity

The biological activity of 5-(4-chlorophenyl)-4-propyl-4H-1,2,4-triazole-3-thiol has been investigated in various studies, revealing its potential as an antimicrobial, anti-inflammatory, and anticancer agent.

Antimicrobial Activity

Research indicates that compounds with a triazole moiety exhibit notable antimicrobial properties. In vitro studies have shown that 5-(4-chlorophenyl)-4-propyl-4H-1,2,4-triazole-3-thiol can inhibit the growth of various bacterial strains. The mechanism involves the disruption of cell wall synthesis and interference with metabolic pathways .

Anti-inflammatory Properties

The compound has also demonstrated anti-inflammatory effects by inhibiting pro-inflammatory markers such as TNF-α and IL-6 in macrophages activated with lipopolysaccharide (LPS). This activity suggests its potential use in treating inflammatory diseases .

Anticancer Potential

In cancer research, derivatives of this compound have been tested against various cancer cell lines. For instance, it has shown cytotoxic effects against melanoma and breast cancer cells. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell migration .

Case Studies

  • In Vitro Cytotoxicity : A study evaluated the cytotoxic effects of 5-(4-chlorophenyl)-4-propyl-4H-1,2,4-triazole-3-thiol on human melanoma IGR39 cells using the MTT assay. Results indicated a significant reduction in cell viability at concentrations above 10 µM .
  • Anti-inflammatory Activity : In an animal model of inflammation (carrageenan-induced paw edema), treatment with this compound significantly reduced swelling compared to controls, demonstrating its effectiveness as an anti-inflammatory agent .

The biological activity of 5-(4-chlorophenyl)-4-propyl-4H-1,2,4-triazole-3-thiol is attributed to its ability to interact with specific molecular targets:

  • Thiol Group : The thiol group can form covalent bonds with proteins, altering their function.
  • Triazole Ring : This structure can interact with enzymes and receptors involved in inflammation and cancer progression.

Comparative Analysis

The following table summarizes the biological activities of 5-(4-chlorophenyl)-4-propyl-4H-1,2,4-triazole-3-thiol compared to similar compounds:

Compound NameAntimicrobial ActivityAnti-inflammatory ActivityAnticancer Activity
5-(4-Chlorophenyl)-4-propyl-4H-1,2,4-triazole-3-thiolHighSignificantModerate
5-(3-methylphenyl)-4-propyl-1H-triazoleModerateLowHigh
5-(phenyl)-triazole derivativesVariableHighHigh

Q & A

Q. What are the standard synthetic routes for 5-(4-chlorophenyl)-4-propyl-4H-1,2,4-triazole-3-thiol, and how are reaction conditions optimized?

The compound is typically synthesized via cyclization of thiosemicarbazide intermediates or alkylation of precursor triazole-thiols. For example, outlines a reflux method using ethanol and isothiocyanates, yielding 69–85% after purification. Optimization involves adjusting reaction time, temperature, and solvent polarity. Characterization via elemental analysis and NMR ensures structural fidelity .

Q. How is the purity and identity of the compound confirmed in academic settings?

Purity is validated using high-performance liquid chromatography (HPLC) or thin-layer chromatography (TLC). Structural confirmation relies on:

  • ¹H/¹³C-NMR for hydrogen/carbon environments (e.g., aromatic protons at δ 7.2–7.8 ppm).
  • LC-MS for molecular ion peaks (e.g., [M+H]⁺ at m/z 212.67).
  • Elemental analysis to verify C, H, N, S content within ±0.3% of theoretical values .

Q. What safety protocols are recommended for handling this compound?

  • Storage : Under inert atmosphere (N₂/Ar) at 2–8°C to prevent oxidation.
  • PPE : Gloves, lab coat, and goggles.
  • Hazard mitigation : Avoid inhalation (H335) and skin contact (H315); use fume hoods .

Advanced Research Questions

Q. What computational methods are used to predict the biological activity of this triazole-thiol derivative?

Molecular docking (e.g., AutoDock Vina) evaluates interactions with target proteins (e.g., fungal CYP51). ADME analysis predicts pharmacokinetic properties using SwissADME or ADMETLab. highlights antifungal potential via docking with lanosterol 14α-demethylase, showing binding energies comparable to fluconazole .

Q. How can conflicting spectroscopic data (e.g., NMR shifts) be resolved during structural characterization?

  • Cross-validation : Compare experimental NMR with simulated spectra (e.g., ACD/Labs).
  • X-ray crystallography : Resolve ambiguities using single-crystal structures (e.g., ORTEP-3 software ).
  • Isotopic labeling : Confirm sulfur environments via ³³S NMR in deuterated DMSO .

Q. What strategies improve the antifungal efficacy of this compound through structural modification?

  • S-alkylation : Introduce alkyl chains (e.g., propyl) to enhance lipophilicity and membrane penetration.
  • Hybridization : Attach pyrrole or pyrazole moieties (e.g., via Mannich reactions) to broaden target specificity. reports 85% inhibition of Candida albicans post-alkylation .

Q. How do microwave-assisted synthesis methods compare to traditional reflux for triazole-thiol derivatives?

Microwave synthesis (e.g., 100–150 W, 10–20 min) reduces reaction time from hours to minutes and improves yields by 10–15%. demonstrates reduced side-product formation via controlled dielectric heating .

Methodological Guidance for Data Contradictions

Q. When biological assay results (e.g., IC₅₀) vary across studies, how should researchers reconcile discrepancies?

  • Standardize assays : Use CLSI/M27 guidelines for antifungal testing.
  • Control compounds : Include reference drugs (e.g., fluconazole) to calibrate activity.
  • Replicate experiments : Perform triplicate trials with statistical analysis (ANOVA, p < 0.05) .

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